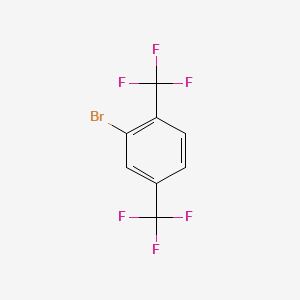

2,5-Bis(trifluoromethyl)bromobenzene

描述

Significance of Brominated and Trifluoromethylated Aromatics in Synthetic Chemistry

Aromatic compounds featuring both bromine atoms and trifluoromethyl (CF3) groups are of particular importance in synthetic chemistry. The trifluoromethyl group is a key functional moiety in medicinal chemistry, often used to enhance the metabolic stability and membrane permeability of drug candidates. chemeurope.com Its strong electron-withdrawing nature and steric bulk can significantly influence a molecule's binding affinity to biological targets. chemeurope.com

The bromine atom, on the other hand, serves as a versatile synthetic "handle." Its presence on the aromatic ring provides a reactive site for a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (e.g., carbon-nitrogen, C-N) bonds. This capability makes brominated aromatics invaluable intermediates for constructing complex molecular architectures from simpler precursors.

Overview of Halogenated Benzene (B151609) Derivatives in Advanced Chemical Transformations

Halogenated benzene derivatives are fundamental substrates for one of the most important reaction classes in organic chemistry: electrophilic aromatic substitution. libretexts.org This process involves replacing a hydrogen atom on the benzene ring with a halogen, a reaction that is foundational for creating a vast library of chemical intermediates. organic-chemistry.orgwikipedia.org

Furthermore, the halogen atom on a benzene ring is a key functional group for subsequent transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), heavily rely on aryl halides (including bromides) as starting materials. mt.comacsgcipr.org These advanced chemical transformations have become indispensable tools in academic research and industrial manufacturing, enabling the efficient synthesis of complex organic molecules. google.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQNSGHVOFVTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370488 | |

| Record name | 2,5-Bis(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-93-8 | |

| Record name | 2,5-Bis(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Bis Trifluoromethyl Bromobenzene

Direct Bromination of 1,4-Bis(trifluoromethyl)benzene (B1346883)

The introduction of a single bromine atom onto the 1,4-bis(trifluoromethyl)benzene ring is an archetypal electrophilic aromatic substitution reaction. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups significantly deactivates the aromatic ring, making the reaction challenging and necessitating the use of potent brominating agents and activating conditions.

Regioselective Bromination Strategies

The substitution pattern of 1,4-bis(trifluoromethyl)benzene dictates the regiochemical outcome of the monobromination. The trifluoromethyl group is a meta-director. In this symmetrical molecule, all four available positions (2, 3, 5, and 6) are ortho to one -CF₃ group and meta to the other. Consequently, these positions are chemically equivalent, leading to the formation of a single constitutional isomer upon monobromination: 2,5-bis(trifluoromethyl)bromobenzene. The primary strategic challenge is not directing the bromine to a specific position but rather controlling the extent of the reaction to prevent the formation of polybrominated species.

Influence of Brominating Agents and Reaction Conditions on Selectivity

The choice of brominating agent and the reaction environment are paramount in achieving high selectivity for the desired monobrominated product. The deactivated nature of the substrate requires a more reactive bromine source than molecular bromine alone, often in the presence of a strong acid catalyst.

A highly effective and preferred brominating agent for deactivated aromatic compounds is N,N′-dibromo-5,5-dimethylhydantoin (DBDMH). google.com This reagent is a stable, solid source of electrophilic bromine, offering advantages in handling and stoichiometry control compared to liquid bromine. manac-inc.co.jp For the bromination of substrates like bis(trifluoromethyl)benzene, DBDMH is typically employed in a strong acidic medium, which serves to activate the brominating agent further. google.com

The use of a solvent system comprising sulfuric acid and acetic acid has been shown to be particularly effective. google.com Concentrated sulfuric acid acts as a powerful activating agent for the bromination reaction. The addition of acetic acid as a co-solvent improves the solubility of the aromatic substrate in the highly polar medium, which can lead to a more selective and higher-yielding reaction by minimizing side reactions. google.com The ratio of sulfuric acid to acetic acid can influence the rate of bromination. google.com In a reaction system for the analogous 1,3-bis(trifluoromethyl)benzene (B1330116), a mixture of glacial acetic acid and 96% sulfuric acid was found to be optimal. google.com

Table 1: Effect of Solvent on Bromination Selectivity This table is illustrative, based on principles from analogous reactions.

| Solvent System | Role of Components | Impact on Selectivity |

|---|---|---|

| Sulfuric Acid | Activates the brominating agent. | High reactivity, but may lead to over-bromination if not controlled. |

Temperature control is a critical factor in managing the selectivity of the bromination. The reaction is exothermic, and allowing the temperature to rise uncontrollably increases the rate of reaction and the likelihood of forming dibrominated byproducts. For the bromination of 1,3-bis(trifluoromethyl)benzene with DBDMH in a sulfuric/acetic acid mixture, maintaining the reaction temperature in the range of 40-50°C, with an optimal temperature of approximately 45°C, was found to be crucial for maximizing the yield of the monobrominated product. google.com A similar temperature profile is expected to be effective for the 1,4-isomer.

Table 2: Influence of Temperature on Monobromination This table is illustrative, based on principles from analogous reactions.

| Temperature Range | Reaction Rate | Selectivity for Monobromination | Byproduct Formation |

|---|---|---|---|

| < 40°C | Slower | High | Low |

| 40 - 50°C | Optimal | High | Minimized google.com |

Minimization of Dibrominated Byproducts

The primary byproduct in this synthesis is 1,4-dibromo-2,5-bis(trifluoromethyl)benzene. Its formation is a result of the monobrominated product, which is still a deactivated ring, undergoing a second electrophilic substitution. Several factors are key to minimizing the formation of this byproduct:

Stoichiometry: Careful control of the molar ratio of the brominating agent to the substrate is essential. Using a slight excess of the substrate relative to the brominating agent can help to ensure that the brominating agent is consumed before significant dibromination occurs.

Controlled Addition: The brominating agent, such as DBDMH, should be added portion-wise or at a controlled rate to maintain a low concentration of the active brominating species in the reaction mixture. This minimizes the chance of the product molecule being brominated further. google.com

Reaction Time and Monitoring: The progress of the reaction should be monitored, for instance by gas chromatography (GC), to determine the point at which the starting material is consumed and the reaction can be quenched before the concentration of the dibrominated byproduct increases substantially. google.com

Solvent System: As mentioned, the use of a sulfuric acid/acetic acid mixture can suppress the further bromination of the product once the initial starting material has been consumed. google.com

By carefully controlling these parameters, the direct bromination of 1,4-bis(trifluoromethyl)benzene can be optimized to produce this compound in high yield and purity.

Alternative Synthetic Routes to this compound Precursors

The synthesis of precursors to this compound can be achieved through various modern synthetic methods. These routes often involve the introduction of trifluoromethyl groups onto an aromatic ring, followed by or preceded by a bromination step. The following sections explore some of these key synthetic strategies.

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of many precursors. This moiety can significantly alter the electronic and physical properties of a molecule.

A common method for the trifluoromethylation of aromatic systems involves the use of trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. While direct use of copper powder is one approach, a more contemporary and efficient method involves the in-situ generation of a trifluoromethylzinc reagent from trifluoromethyl iodide and zinc dust, which then participates in a copper-catalyzed cross-coupling reaction with an aryl iodide. nih.govwikipedia.org This approach offers the advantage of proceeding under mild reaction conditions and does not require additives like metal fluorides that are often necessary with other trifluoromethylating agents such as Ruppert-Prakash reagents (TMSCF3). nih.govwikipedia.org

The reaction is typically catalyzed by a copper(I) salt, and it provides moderate to high yields of the corresponding trifluoromethylated aromatic compounds. nih.govwikipedia.org The process is believed to proceed through the formation of a trifluoromethylcopper (B1248711) (CuCF3) intermediate. organic-chemistry.org

Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in-situ Generated CF3ZnX Data derived from studies on copper-catalyzed trifluoromethylation reactions.

| Aryl Iodide Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | CuI | DMPU | 50 | 85 |

| 4-Iodotoluene | CuI | DMPU | 50 | 82 |

| 4-Iodoanisole | CuI | DMPU | 50 | 75 |

| 2-Iodonaphthalene | CuI | DMPU | 50 | 90 |

The decarboxylative bromination of aromatic carboxylic acids, a transformation historically known as the Hunsdiecker reaction, provides a route to aryl bromides. wikipedia.orgbyjus.com This reaction typically involves the conversion of a carboxylic acid to its silver salt, which is then treated with bromine to yield the aryl bromide, with the loss of carbon dioxide. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.orgbyjus.com

Bromine trifluoride (BrF3) is a powerful and highly reactive interhalogen compound that can serve as an effective brominating agent for deactivated aromatic systems without the need for a catalyst. google.com This reagent is particularly useful for aromatic rings bearing electron-withdrawing groups, such as trifluoromethyl groups, which are typically resistant to electrophilic bromination under standard conditions.

The reaction with bromine trifluoride is often vigorous and can be highly exothermic. google.com It is a potent fluorinating agent as well, though under controlled conditions, it can selectively introduce a bromine atom onto the aromatic ring. google.com The liquid form of bromine trifluoride is conductive due to autoionization, forming BrF2+ and BrF4- ions. princeton.edu This property contributes to its high reactivity. The use of BrF3 offers an advantage for large-scale synthesis where other methods might be inefficient or require harsh conditions.

Reactivity and Mechanistic Investigations of 2,5 Bis Trifluoromethyl Bromobenzene

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in 2,5-bis(trifluoromethyl)bromobenzene is the primary site for a variety of cross-coupling reactions. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the aryl bromide, making it an excellent substrate for reactions that proceed via oxidative addition to a low-valent metal center.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For electron-deficient substrates like this compound, these reactions are often efficient.

The Suzuki-Miyaura reaction is a versatile method for creating biaryl linkages by coupling an organoboron compound with an organohalide. For this compound, this reaction provides a direct route to substituted 2,5-bis(trifluoromethyl)biphenyls. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

Due to the electron-deficient nature of the aromatic ring, the oxidative addition step is generally facile. A variety of palladium sources and ligands can be employed to achieve high yields.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions

| Arylboronic Acid | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | ~95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | >90 |

This table presents typical conditions for Suzuki-Miyaura reactions involving electron-deficient aryl bromides. The specific yields can vary based on precise reaction conditions and scale.

The Buchwald-Hartwig amination has become a premier method for the synthesis of arylamines from aryl halides. wikipedia.org The reaction of this compound with anilines or nitrogen-containing heterocycles is an effective way to form C-N bonds, leading to products that are valuable in medicinal chemistry and materials science. nih.govrsc.org The electron-withdrawing trifluoromethyl groups facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting. acs.orgnih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. acs.orgnih.gov For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine (B1218219) ligands are typically employed. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N reductive elimination step. nih.gov The substrate scope includes a wide range of primary and secondary amines, including anilines and various heterocycles like carbazole (B46965) and indole. nih.govresearchgate.net

Ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in these transformations. The choice of ligand can influence reaction rates and yields, particularly with sterically hindered or electronically challenging amine coupling partners. acs.orgresearchgate.net For instance, the use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective, especially for challenging couplings involving coordinating heterocycles. nih.govresearchgate.net

Table 2: Ligand Effects in Buchwald-Hartwig Amination of this compound with Aniline

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | >95 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 92 |

This table illustrates the significant impact of ligand choice on the outcome of the amination reaction. Data is representative for this class of substrate.

Buchwald-Hartwig Amination with Anilines and Heterocycles

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and rapid method for converting organohalides into organolithium compounds, which are highly versatile synthetic intermediates. harvard.eduprinceton.edu The reaction is particularly efficient for aryl bromides.

The reaction of this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures results in a fast and essentially irreversible bromine-lithium exchange. researchgate.net This process generates the highly reactive 2,5-bis(trifluoromethyl)phenyllithium. wikipedia.org The presence of the electron-withdrawing CF₃ groups can influence the stability and reactivity of the resulting aryllithium species.

The reaction is typically performed in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at temperatures ranging from -78 °C to -100 °C to prevent side reactions. researchgate.netnih.gov The newly formed aryllithium reagent can then be trapped in situ with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups onto the aromatic ring. orgsyn.org

Table 3: Generation and Trapping of 2,5-Bis(trifluoromethyl)phenyllithium

| Alkyllithium | Solvent | Temperature (°C) | Electrophile | Product |

|---|---|---|---|---|

| n-BuLi | THF | -78 | DMF | 2,5-Bis(trifluoromethyl)benzaldehyde |

| t-BuLi | Diethyl Ether/Pentane | -78 | Acetone | 2-(2,5-Bis(trifluoromethyl)phenyl)propan-2-ol |

This table provides examples of the formation of the aryllithium species and its subsequent reaction with common electrophiles to demonstrate its synthetic utility.

Subsequent Reactions with Electrophiles (e.g., Boron Trihalides)

The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzene (B151609) ring of this compound significantly influences its reactivity towards electrophiles. These groups deactivate the aromatic ring, making classical electrophilic aromatic substitution reactions challenging. However, the bromine atom can be utilized to generate a nucleophilic organometallic species, which can then react with a variety of electrophiles.

A notable example involves the reaction of this compound with a strong base like n-butyllithium (nBuLi) at low temperatures to perform a lithium-halogen exchange. This generates a highly reactive aryllithium intermediate, 2,5-bis(trifluoromethyl)phenyllithium. This nucleophilic species can then readily react with electrophiles such as boron trihalides. For instance, the reaction with boron trichloride (B1173362) (BCl₃) leads to the formation of tris{2,5-bis(trifluoromethyl)phenyl}borane. rsc.org

In a typical procedure, this compound in diethyl ether is cooled to -77 °C, followed by the addition of n-butyllithium. After a period of stirring, boron trichloride (as a solution in heptane) is added to the resulting orange solution. The reaction mixture is then allowed to warm to room temperature. This synthetic route provides an effective method for creating sterically hindered and electronically distinct boranes. rsc.org

Table 1: Synthesis of Tris{2,5-bis(trifluoromethyl)phenyl}borane

| Reactant 1 | Reactant 2 | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | n-Butyllithium | Boron trichloride | Diethyl ether / Hexanes | -77 to RT | Tris{2,5-bis(trifluoromethyl)phenyl}borane | 77 |

Data sourced from reference rsc.org

Reactions Involving the Trifluoromethyl Groups

The trifluoromethyl group is generally considered to be one of the most stable functional groups due to the high strength of the carbon-fluorine (C-F) bond. However, under specific conditions, these groups can undergo transformations.

Selective Transformations of Aromatic Trifluoromethyl Groups

Cleavage of the robust C-F bonds in aromatic trifluoromethyl groups is a challenging transformation that typically requires harsh reaction conditions or specific activating strategies. The electron-withdrawing nature of the two CF₃ groups in this compound makes the aromatic ring electron-deficient, which can influence the reactivity of the C-F bonds. While specific studies on C-F cleavage of this compound are not extensively detailed in the reviewed literature, general principles suggest that such reactions could be induced by strong Lewis acids or under reductive conditions. For many benzotrifluorides, C-F bond cleavage can be initiated by single-electron reduction to form a radical anion, which then eliminates a fluoride (B91410) ion.

The carbon atom of a trifluoromethyl group is highly electrophilic due to the strong inductive effect of the three fluorine atoms. This makes it susceptible to attack by strong nucleophiles. While direct nucleophilic substitution on the CF₃ group of this compound is not a commonly reported reaction, hydrolysis of trifluoromethyl groups to carboxylic acids can occur under forcing basic or acidic conditions. This transformation proceeds via a series of nucleophilic addition and elimination steps. The presence of two such groups on the benzene ring would likely require very harsh conditions for complete hydrolysis to the corresponding dicarboxylic acid.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound provides a versatile intermediate for forming new carbon-carbon bonds. The reaction involves the insertion of magnesium metal into the carbon-bromine bond.

A typical laboratory-scale preparation involves suspending magnesium turnings in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). A solution of this compound in dry THF is then added slowly. The reaction mixture is often heated to reflux to ensure complete formation of the Grignard reagent, 2,5-bis(trifluoromethyl)phenylmagnesium bromide. This organometallic reagent can then be used in subsequent reactions with various electrophiles.

Table 2: Formation of 2,5-Bis(trifluoromethyl)phenylmagnesium bromide

| Aryl Halide | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Magnesium (Mg) | Tetrahydrofuran (THF) | Reflux for 1 hour | 2,5-Bis(trifluoromethyl)phenylmagnesium bromide |

Data sourced from reference aliyuncs.com

Challenges and Safety Considerations in Grignard Reagent Preparation

The preparation of Grignard reagents from aryl halides bearing trifluoromethyl groups presents specific challenges and safety concerns. The reaction can be difficult to initiate and may have a significant induction period. Once initiated, the reaction is exothermic and can become vigorous if the addition of the aryl halide is not carefully controlled.

A major safety concern is the potential for thermal runaway, especially on a larger scale. There have been reports of detonations associated with the formation of trifluoromethylphenyl Grignard reagents when using magnesium. These incidents are thought to be caused by a loss of solvent contact, runaway exothermic side reactions, or the presence of highly activated magnesium. Therefore, careful temperature control and slow addition of the substrate are crucial. It is also imperative to ensure that all glassware is scrupulously dried and the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water.

Alternative methods, such as halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride, can offer a safer and more controlled route to these organometallic intermediates at lower temperatures, avoiding the direct use of magnesium metal and its associated initiation and exothermicity problems.

Reactions of 2,5-Bis(trifluoromethyl)phenyl Grignard Reagent with Electrophiles (e.g., Acetylating Agents)

The 2,5-bis(trifluoromethyl)phenyl Grignard reagent, formally known as 2,5-bis(trifluoromethyl)phenylmagnesium bromide, serves as a potent nucleophile, enabling the formation of carbon-carbon bonds through its reaction with various electrophiles. While specific studies detailing the reactions of the 2,5-isomer with acetylating agents are not extensively documented in publicly available literature, the general reactivity patterns of Grignard reagents and data from closely related analogs provide a strong basis for understanding its expected chemical behavior.

The acetylation of a Grignard reagent is a standard method for the synthesis of ketones. The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This initially forms a tetrahedral intermediate, which then collapses to yield the corresponding acetophenone (B1666503) derivative and a magnesium salt.

For the 2,5-bis(trifluoromethyl)phenyl Grignard reagent, the expected product of such a reaction would be 1-[2,5-bis(trifluoromethyl)phenyl]ethanone. The general mechanism with an acetylating agent like acetyl chloride involves the Grignard reagent adding to the carbonyl group, followed by the elimination of the chloride ion to form the ketone.

Investigations into the reactivity of other trifluoromethyl-substituted phenyl Grignard reagents support this anticipated reactivity. For instance, the reaction of the 2-trifluoromethylphenyl magnesium chloride Grignard reagent with a carboxylic anhydride has been shown to produce the corresponding 2'-trifluoromethyl-substituted aromatic ketone in an 83% yield. researchgate.net This demonstrates that the presence of a trifluoromethyl group in the ortho position does not inhibit the desired acylation reaction.

Furthermore, extensive research on the isomeric 3,5-bis(trifluoromethyl)phenyl Grignard reagent provides valuable insights into the reaction conditions and outcomes for such transformations. orgsyn.orgacs.orggoogle.com The direct acetylation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent has been successfully achieved to produce 1-[3,5-bis(trifluoromethyl)phenyl]ethanone. orgsyn.orgacs.org A critical factor in this synthesis is the mode of addition. When the Grignard reagent is added to an excess of cooled acetic anhydride (e.g., at -10 to -15 °C), the desired ketone is formed in high yields of 85-90%. orgsyn.orggoogle.com Conversely, the reverse addition, where acetic anhydride is added to the Grignard solution, leads to the formation of a bis-adduct as the exclusive product. orgsyn.org This is because the initially formed ketone is more reactive than the acetylating agent and can react with a second equivalent of the Grignard reagent. Using an excess of the acetylating agent ensures that the Grignard reagent reacts preferentially with it rather than the ketone product. orgsyn.orggoogle.com

These findings suggest that a similar protocol, involving the slow addition of the 2,5-bis(trifluoromethyl)phenyl Grignard reagent to an excess of a suitable acetylating agent at low temperatures, would be a viable strategy for the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanone.

Reaction Data Overview

The following table summarizes the expected reaction and documented findings for the acetylation of related trifluoromethyl-substituted phenyl Grignard reagents.

| Grignard Reagent | Acetylating Agent | Product | Yield (%) | Notes | Reference |

| 2,5-Bis(trifluoromethyl)phenylmagnesium bromide | Acetyl Chloride / Acetic Anhydride | 1-[2,5-Bis(trifluoromethyl)phenyl]ethanone | N/A | Expected product based on general Grignard reactivity. Specific yield not documented. | |

| 2-Trifluoromethylphenyl magnesium chloride | Carboxylic Anhydride | 2'-Trifluoromethyl-substituted aromatic ketone | 83 | Demonstrates successful acylation of an ortho-trifluoromethyl Grignard reagent. | researchgate.net |

| 3,5-Bis(trifluoromethyl)phenylmagnesium chloride | Acetic Anhydride | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | 85-90 | Achieved by adding the Grignard reagent to an excess of cooled acetic anhydride. | orgsyn.orggoogle.com |

Applications of 2,5 Bis Trifluoromethyl Bromobenzene in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Fluorinated Organic Compounds

2,5-Bis(trifluoromethyl)bromobenzene serves as a crucial intermediate in the synthesis of a variety of fluorinated organic compounds. The presence of the trifluoromethyl groups imparts unique properties, such as enhanced thermal stability and chemical resistance, to the resulting molecules.

Pharmaceutical and Agrochemical Intermediates

For instance, the analogous compound, 2,5-bis(trifluoromethyl)aniline, which can be synthesized from this compound, is a known building block in chemical synthesis. The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability.

Table 1: Potential Synthetic Transformations of this compound for Bioactive Molecules

| Reaction Type | Potential Product Class | Significance in Pharma/Agro |

|---|---|---|

| Suzuki Coupling | Biaryl compounds | Core structures in various drugs and pesticides |

| Buchwald-Hartwig Amination | Aryl amines | Key functional group in many bioactive compounds |

| Heck Reaction | Substituted alkenes | Versatile intermediates for complex molecule synthesis |

Precursor for Functional Materials

The unique electronic and physical properties conferred by the trifluoromethyl groups make this compound an attractive precursor for a range of functional materials. These materials often exhibit desirable characteristics such as high thermal stability, chemical resistance, and specific electronic properties.

Synthesis of Complex Molecular Architectures

The reactivity of the carbon-bromine bond in this compound allows for its incorporation into larger, more complex molecular structures with tailored properties.

Development of High-Performance Polymers and Dyes

The introduction of bis(trifluoromethyl)phenyl units into polymer backbones is a known strategy for developing high-performance materials. While direct polymerization of this compound is not common, it can be converted to monomers suitable for polymerization. For example, amination of this compound would yield 2,5-bis(trifluoromethyl)aniline, a monomer that can be used in the synthesis of high-performance polyimides. These fluorinated polyimides are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace and electronics.

In the field of dyes, the electron-withdrawing nature of the trifluoromethyl groups can be utilized to tune the photophysical properties of chromophores. While specific examples of commercial dyes derived directly from the 2,5-isomer are not prevalent in the literature, the general strategy of incorporating such fluorinated moieties to enhance stability and color properties is well-established.

Table 2: Potential Properties of Polymers Derived from 2,5-Bis(trifluoromethyl)aniline Monomers

| Polymer Type | Key Monomer | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyimides | 2,5-Bis(trifluoromethyl)aniline | High thermal stability, chemical resistance, low dielectric constant | Aerospace components, electronic insulation |

Applications in Electronics

The 2,5-bis(trifluoromethyl)phenyl group is a component in the design of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and liquid crystals. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the energy levels of organic molecules, which is a critical factor in the performance of electronic devices. For example, incorporating this moiety into host materials for OLEDs can help in achieving efficient charge transport and emission. In the field of liquid crystals, the introduction of lateral trifluoromethyl groups can significantly affect the mesomorphic properties, such as the clearing point and dielectric anisotropy.

Role in the Development of Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that, due to steric hindrance, are unable to form a classical adduct. This "frustrated" state allows them to activate small molecules, most notably hydrogen (H₂). The electronic properties of the substituents on the Lewis acid, typically a borane (B79455), play a crucial role in the reactivity of the FLP.

Research into the role of tris{bis(trifluoromethyl)phenyl}borane isomers as the acidic component of FLPs has revealed important structure-reactivity relationships. While the 3,5-substituted isomer is known to facilitate the heterolytic cleavage of H₂, studies have shown that the 2,5-isomer quenches this reactivity. researchgate.net This difference in behavior is attributed to a combination of electronic and steric factors. The ortho-substituents in the 2,5-isomer can engage in electron donation into the vacant boron pz orbital and sterically block the boron center, thus inhibiting its ability to act as a strong Lewis acid in the FLP context. researchgate.net

This finding is significant as it highlights the sensitivity of FLP chemistry to the specific substitution pattern on the aryl groups of the borane. While this compound is a precursor to the ligands for such boranes, the resulting borane itself is not an effective component for typical FLP-mediated H₂ activation.

Table 3: Comparison of Tris{bis(trifluoromethyl)phenyl}borane Isomers in FLP Chemistry

| Isomer | Reactivity with H₂ in FLP | Reason for Observed Reactivity |

|---|---|---|

| 3,5-isomer | Active | Strong Lewis acidity, accessible boron center |

| 2,5-isomer | Inactive | Quenched reactivity due to electron donation and steric hindrance from ortho-substituents researchgate.net |

Synthesis of Tris{bis(trifluoromethyl)phenyl}boranes

The compound this compound serves as a key starting material for the synthesis of the novel borane, tris{2,5-bis(trifluoromethyl)phenyl}borane. This synthesis is achieved through a lithium-halogen exchange reaction. The process involves treating this compound with n-butyllithium (nBuLi) at a low temperature (-77 °C) in diethyl ether (Et₂O) to generate the corresponding aryllithium species, LiC₆H₃(CF₃)₂. rsc.org

This intermediate is then reacted with a boron source, such as boron trichloride (B1173362) (BCl₃), to form the desired tris{2,5-bis(trifluoromethyl)phenyl}borane. rsc.org Following the reaction, the product is worked up by removing volatile components and extracting the residue with a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). The final product can be purified by recrystallization from a solvent mixture such as dichloromethane/n-hexane, yielding a white micro-crystalline solid. rsc.org This synthetic route has been reported to be effective, with yields around 77%. rsc.org

Table 1: Synthesis of Tris{2,5-bis(trifluoromethyl)phenyl}borane

| Reactant | Reagents | Solvent | Temperature | Yield |

|---|

Investigation of Electron-Deficient Boranes as Lewis Acids

Tris{bis(trifluoromethyl)phenyl}boranes, including the 2,5-isomer derived from this compound, are highly electron-deficient molecules, which makes them powerful Lewis acids. rsc.orgrsc.org Their Lewis acidity is a critical feature for their application in catalysis and small molecule activation. The electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly enhances the electrophilicity of the central boron atom. mdpi.com

However, the specific arrangement of these bulky and electron-withdrawing groups on the phenyl rings influences the borane's reactivity. rsc.org In the case of tris{2,5-bis(trifluoromethyl)phenyl}borane, the presence of CF₃ groups at the ortho position (position 2) has a significant impact. These ortho-substituents can quench the Lewis acidity at the boron center through steric hindrance, which blocks access to the vacant pz orbital on the boron atom. nih.gov This steric blocking effect makes the 2,5-isomer less reactive as a Lewis acid compared to its 3,5-substituted counterpart, which lacks such ortho-substituents. rsc.orgnih.gov This difference in reactivity is crucial when considering these boranes for applications in forming "Frustrated Lewis Pairs" (FLPs), where a delicate balance of steric and electronic properties is required. rsc.orgrsc.org

Electrochemical Activation of Small Molecules (e.g., H₂)

The unique properties of electron-deficient boranes have led to their use in the activation of small molecules, most notably hydrogen (H₂), through the formation of Frustrated Lewis Pairs (FLPs). rsc.orgnih.gov An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct, allowing them to cooperatively activate substrates like H₂. rsc.org

While the 3,5-substituted isomer of tris{bis(trifluoromethyl)phenyl}borane is known to effectively cleave H₂ in the presence of a suitable base to form a bridging hydride, the 2,5-isomer shows quenched reactivity in this regard. rsc.orgnih.gov Studies combining FLP chemistry with electrochemistry have been explored for the electrocatalytic oxidation of H₂. rsc.org However, structural and computational studies reveal that the ortho-CF₃ groups in the 2,5-isomer sterically block the boron center, which hinders its ability to participate effectively in the heterolytic cleavage of H₂. rsc.orgnih.gov Electrochemical studies of the corresponding borohydrides show that while the bridging hydride formed from the 3,5-isomer oxidizes at a potential comparable to free H₂, the terminal hydrides that would be formed from isomers like the 2,5-isomer are oxidized at more positive potentials. rsc.orgnih.gov This indicates that the 2,5-isomer is less suitable for the efficient electrochemical activation of H₂ within an FLP framework due to its structural configuration. rsc.org

Precursor for N-(3,5-Bis(trifluoromethyl)benzyl)stearamide and Related Amides

While this compound is a precursor for the boranes discussed above, the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide utilizes a different isomer as its starting material. The direct precursor for this amide is 3,5-bis(trifluoromethyl)benzylamine (B151408). mdpi.comproquest.com

The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide is achieved through a direct amidation reaction. mdpi.com This method involves reacting stearic acid with 3,5-bis(trifluoromethyl)benzylamine under solvent-free conditions at an elevated temperature (e.g., 140 °C) for an extended period (e.g., 24 hours). mdpi.comresearchgate.netresearchgate.net This practical approach is notable for being metal-free and catalyst-free, proceeding in air without special activation. mdpi.com The reaction displaces equilibrium towards amide formation by removing the water vapor that condenses during the reaction. mdpi.com The resulting fatty acid amide is then fully characterized using various spectroscopic and analytical techniques. mdpi.comproquest.com

Table 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide

| Reactant 1 | Reactant 2 | Conditions | Duration |

|---|

Computational and Theoretical Studies on 2,5 Bis Trifluoromethyl Bromobenzene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties with high accuracy. DFT calculations for 2,5-Bis(trifluoromethyl)bromobenzene typically involve functionals like B3LYP and basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. dergipark.org.trijltet.org

Molecular Geometry Optimization

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. cnr.it For this compound, this process calculates the most stable arrangement of its atoms in the gas phase, predicting key structural parameters. kit.edu

The optimization would reveal the precise bond lengths, bond angles, and dihedral angles. Key parameters of interest include the C-Br bond length, the C-C bond lengths within the benzene (B151609) ring, and the C-C and C-F bond lengths of the trifluoromethyl groups. The calculations would also determine the orientation of the CF₃ groups relative to the planar benzene ring. This optimized geometry is the foundation for all subsequent property calculations. researchgate.net

| Structural Parameter | Description of Calculated Value |

|---|---|

| C-Br Bond Length | DFT optimization provides the equilibrium distance between the carbon and bromine atoms. |

| C-C (Aromatic) Bond Lengths | Calculations show slight variations from the ideal 1.39 Å of benzene due to substituent effects. |

| C-CF₃ Bond Length | The length of the single bond connecting the aromatic ring to the trifluoromethyl group. |

| C-F Bond Lengths | The lengths of the carbon-fluorine bonds within the CF₃ groups. |

| C-C-C Bond Angles | Angles within the benzene ring, which may deviate from the ideal 120° due to steric strain. |

| Br-C-C-C Dihedral Angle | This parameter defines the planarity of the substituted benzene ring. |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

Analysis of the electronic structure provides critical information about a molecule's reactivity and properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. semanticscholar.org For this compound, the strong electron-withdrawing nature of the two CF₃ groups is expected to lower the energy of both the HOMO and LUMO levels. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr In this compound, the MEP would likely show negative potential (red/yellow) around the fluorine atoms due to their high electronegativity and positive potential (blue) near the hydrogen atoms of the benzene ring.

| Electronic Property | Significance from DFT Calculations |

|---|---|

| EHOMO (Energy of HOMO) | Indicates the ability to donate an electron. A lower value corresponds to a more stable molecule. |

| ELUMO (Energy of LUMO) | Indicates the ability to accept an electron. A lower value suggests a stronger electrophile. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr |

Vibrational Frequency Predictions

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C ring breathing, or C-F stretching.

These theoretical predictions are invaluable for interpreting experimental spectra. researchgate.net For this compound, characteristic strong absorption bands would be predicted for C-F stretching vibrations, typically found in the 1350–1100 cm⁻¹ region. Comparing the calculated frequencies with experimental data helps confirm the molecular structure and the accuracy of the computational model. ijltet.org Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental values, correcting for anharmonicity and basis set limitations. nih.gov

Mechanistic Insights from Computational Modeling

Beyond static molecular properties, computational modeling is instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and explaining the roles of substituents in chemical transformations.

Electron Donation and Steric Blocking Effects of Trifluoromethyl Substituents

The trifluoromethyl (CF₃) group profoundly influences a molecule's reactivity through a combination of electronic and steric effects. mdpi.com Computationally, these effects can be quantified and visualized.

Electronic Effects : The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution. Computational models can quantify this by analyzing the charge distribution and the MEP, showing a significant polarization and delocalization of charge. nih.gov

Steric Effects : Although the van der Waals radius of fluorine is small, the CF₃ group as a whole exerts considerable steric hindrance. researchgate.netnih.gov Computational modeling can assess this steric bulk by calculating rotational energy barriers and mapping the steric landscape around the molecule. This steric blocking can influence the regioselectivity of reactions, directing incoming reagents away from the bulky CF₃ groups and favoring attack at less hindered positions.

Reaction Pathway Analysis for Cross-Coupling and Functionalization

This compound is a substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) used to form new carbon-carbon or carbon-heteroatom bonds. Computational modeling, particularly DFT, is essential for mapping the reaction pathways of these complex catalytic cycles. mdpi.comresearchgate.net

Such analyses involve:

Locating Transition States (TS): Identifying the highest energy point along a reaction coordinate, which determines the activation energy and reaction rate.

Characterizing Intermediates: Calculating the structures and stabilities of transient species formed during the reaction, such as oxidative addition complexes or reductive elimination precursors. mdpi.com

Evaluating Reaction Energetics: Constructing a potential energy surface that maps the entire reaction from reactants to products, providing a detailed thermodynamic and kinetic profile.

For cross-coupling reactions involving this substrate, computational studies can clarify how the electron-deficient nature of the aromatic ring affects the initial oxidative addition step and how the steric hindrance from the CF₃ groups influences subsequent steps in the catalytic cycle. researchgate.net These insights are critical for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Advanced Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,5-Bis(trifluoromethyl)bromobenzene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing trifluoromethyl groups and the bromine atom. The proton ortho to the bromine is anticipated to appear at a distinct chemical shift compared to the other two protons, which would also show coupling to each other.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would display signals for the six aromatic carbons and the two carbons of the trifluoromethyl groups. The carbons attached to the bromine and trifluoromethyl groups will exhibit characteristic chemical shifts. Furthermore, the carbon atoms of the trifluoromethyl groups will show a quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, as they are in different chemical environments relative to the bromine atom. The chemical shifts of these signals provide direct evidence for the presence and substitution pattern of the trifluoromethyl groups.

Table 1: Predicted NMR Data for this compound (Note: The following table is a prediction based on general principles of NMR spectroscopy, as specific experimental data was not available in the searched literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | δ 7.5-8.0 | Multiplets | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 1-3 Hz |

| ¹³C | δ 120-140 (aromatic), δ 120-125 (CF₃) | Singlets, Quartets (for CF₃) | J(C,F) ≈ 270-280 Hz |

| ¹⁹F | δ -60 to -65 | Singlets | - |

2D NMR Techniques for Connectivity Assignments

To definitively assign the signals observed in the 1D NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (those not bonded to hydrogen), such as the carbons attached to the bromine and trifluoromethyl groups, by observing their long-range couplings to the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of the chemical bonds within this compound.

Experimental Vibrational Spectra Acquisition

The experimental IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in an appropriate solvent. The resulting spectrum shows absorption bands corresponding to the vibrational modes that induce a change in the molecule's dipole moment.

The Raman spectrum is obtained by irradiating the sample with a monochromatic laser source and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to vibrations of nonpolar bonds and symmetric stretching modes, providing complementary information to the IR spectrum.

Key expected vibrational modes for this compound include:

C-H stretching vibrations of the aromatic ring.

C-C stretching vibrations within the benzene ring.

Strong C-F stretching vibrations of the trifluoromethyl groups.

C-Br stretching vibration.

Various bending and deformation modes.

Correlation with DFT-Predicted Vibrational Frequencies

To aid in the assignment of the experimental vibrational bands, theoretical calculations based on Density Functional Theory (DFT) are often performed. By optimizing the molecular geometry and calculating the harmonic vibrational frequencies at a suitable level of theory (e.g., B3LYP with an appropriate basis set), a predicted vibrational spectrum can be generated.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the correlation with the experimental data. By comparing the scaled theoretical frequencies and intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of the observed vibrational modes can be achieved.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: This table presents a prediction of the approximate regions for key vibrational modes. Specific experimental or calculated data was not found in the searched literature.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-F Stretch (CF₃) | 1350-1100 | Strong in IR |

| C-Br Stretch | 700-500 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z).

For this compound, a standard electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom, a trifluoromethyl radical (•CF₃), or smaller fluorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₈H₃BrF₆, the molecular formula of this compound can be unequivocally confirmed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₃BrF₆ |

| Nominal Molecular Weight | 292 g/mol (for ⁷⁹Br), 294 g/mol (for ⁸¹Br) |

| Key MS Fragments | [M-Br]⁺, [M-CF₃]⁺ |

| HRMS Calculated Mass [M]⁺ | 291.9322 (for ⁷⁹Br) |

Gas Chromatography (GC) for Purity Assessment and Byproduct Analysis

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound and identifying potential process-related byproducts. Its high resolving power and sensitivity make it ideal for separating volatile and semi-volatile compounds, ensuring the final product meets stringent quality specifications. When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification of the main component and any impurities present. For unequivocal identification of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

The primary application of GC in the context of this compound is to determine its percentage purity. This is achieved by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. Furthermore, GC is instrumental in monitoring the manufacturing process by detecting and quantifying unreacted starting materials, intermediates, and byproducts.

Common impurities that may be identified during the synthesis of this compound include isomers and products of over-bromination. For instance, during the bromination of 1,4-bis(trifluoromethyl)benzene (B1346883), isomeric impurities or di-brominated species can form. The retention times of these compounds will differ from the main product, allowing for their detection and quantification.

Detailed Research Findings

Research and industrial quality control have established standardized GC methods for the analysis of halogenated and trifluoromethylated benzene derivatives. While specific parameters can be optimized for particular laboratory setups, a general methodology provides a robust framework for the analysis of this compound. A mid-polarity capillary column is often employed to achieve effective separation of the main compound from its structurally similar isomers and byproducts.

A typical analysis involves dissolving a sample of this compound in a suitable organic solvent, such as cyclohexane (B81311) or dichloromethane (B109758), before injection into the chromatograph. The temperature program is designed to ensure the elution of the relatively volatile starting materials and byproducts before the main, higher-boiling point product, followed by any heavier byproducts like di-brominated species.

The following table outlines a representative set of GC parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C; Hold: 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Under these or similar conditions, a well-defined separation of this compound from its potential impurities can be achieved. The following table provides an example of typical retention times that might be observed for the target compound and related substances.

| Compound | CAS Number | Typical Retention Time (minutes) |

|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene | 402-31-3 | 8.5 |

| This compound | 7617-93-8 | 12.2 |

| Dibromo-bis(trifluoromethyl)benzene Isomer 1 | N/A | 15.8 |

| Dibromo-bis(trifluoromethyl)benzene Isomer 2 | N/A | 16.1 |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Functionalization

The carbon-bromine bond in 2,5-Bis(trifluoromethyl)bromobenzene is a prime site for functionalization through various cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to efficiently create new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be a major area of exploration. youtube.com Research into new ligand designs for palladium catalysts could lead to more efficient and selective reactions, even with challenging substrates. nih.govbeilstein-journals.orgresearchgate.net For instance, the development of catalysts that can operate under milder conditions with lower catalyst loadings would be a significant advancement.

Furthermore, photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering new pathways for creating complex molecules under mild conditions. acs.orgnih.govresearchgate.netnih.gov Investigating the application of photoredox catalysis to directly functionalize the C-H bonds of the 2,5-bis(trifluoromethyl)phenyl moiety, or to activate the C-Br bond, could unlock novel synthetic routes. researchgate.net Dual catalytic systems, combining a transition metal catalyst with a photocatalyst, may also provide synergistic effects, enabling previously inaccessible transformations.

Development of Sustainable and Green Synthetic Routes

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable and green synthetic routes for the production and derivatization of this compound. Future research in this area will aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One key aspect is the development of catalytic processes that are more atom-economical. conferenceseries.com This includes exploring catalytic cycles that minimize the formation of byproducts. The use of readily available and less toxic starting materials is also a critical consideration for greener synthesis. scribd.com

Moreover, the exploration of alternative reaction media, such as water or bio-based solvents, instead of traditional volatile organic compounds, will be a significant focus. The principles of green chemistry will guide the design of new synthetic pathways that are not only efficient but also have a reduced environmental footprint. rsc.org

Investigation of Biological and Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The 2,5-bis(trifluoromethyl)phenyl scaffold is therefore a highly attractive building block for the synthesis of new biologically active molecules.

Recent studies have highlighted the potential of trifluoromethyl-substituted phenyl pyrazole (B372694) derivatives as potent inhibitors of drug-resistant bacteria. nih.govmdpi.com Building on this, future research could involve the synthesis and screening of a library of compounds derived from this compound for antimicrobial activity against a broad spectrum of pathogens.

Furthermore, derivatives of similar structures, such as 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles, have shown promise as potential anti-cancer and anti-diabetic agents. mdpi.com This suggests that derivatives of this compound could also be investigated for their potential in treating these and other diseases. The unique substitution pattern of the starting material could lead to novel compounds with improved pharmacological profiles.

| Therapeutic Area | Potential Target | Rationale |

|---|---|---|

| Infectious Diseases | Bacterial enzymes/proteins | Known antibacterial activity of trifluoromethyl-phenyl pyrazoles. nih.gov |

| Oncology | Cancer cell signaling pathways | Observed cytotoxic efficacy of related trifluoroethoxy derivatives against glioblastoma cell lines. mdpi.com |

| Metabolic Disorders | Enzymes involved in glucose metabolism | Anti-diabetic activity demonstrated by similar trifluoroethoxy compounds in a Drosophila melanogaster model. mdpi.com |

Advanced Material Science Applications Beyond Current Scope

The electronic properties imparted by the two trifluoromethyl groups make this compound a promising precursor for the synthesis of advanced materials. Fluorinated aromatic compounds are known for their stability, moisture resistance, and unique optoelectronic properties, making them suitable for a range of applications. technologypublisher.com

One particularly promising area is in the development of materials for organic light-emitting diodes (OLEDs). google.commdpi.com The introduction of fluorine-containing groups can influence the energy levels of organic molecules, which is crucial for efficient charge transport and emission in OLED devices. acs.orgacs.org Future research could focus on synthesizing novel emitters or host materials derived from this compound to improve the efficiency, color purity, and lifetime of OLEDs.

Additionally, the high thermal and chemical stability of fluorinated compounds makes them attractive for other material science applications, such as in the development of high-performance polymers, liquid crystals, and functional coatings.

Further Computational and Theoretical Refinements for Predictive Modeling

Computational chemistry and theoretical modeling are invaluable tools for understanding the reactivity and properties of molecules, and for predicting the outcomes of chemical reactions. mit.edu Future research on this compound will undoubtedly benefit from further refinements in these areas.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. mdpi.commdpi.comresearchgate.net Such studies can help to rationalize observed reactivity and guide the design of new experiments.

Moreover, the development of predictive models for reaction outcomes, potentially using machine learning algorithms, could significantly accelerate the discovery of new synthetic methodologies and applications. uel.ac.ukresearchgate.net By training models on existing reaction data, it may become possible to predict the optimal conditions for a desired transformation or to identify promising new derivatization strategies for this compound. mit.edu

常见问题

Q. Key Considerations :

- Purity of intermediates (e.g., 1,4-bis(trifluoromethyl)benzene) is critical to avoid by-products.

- Reaction monitoring via GC-MS or HPLC is recommended to confirm regioselectivity .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Characterization involves:

- <sup>1</sup>H and <sup>19</sup>F NMR : The electron-withdrawing trifluoromethyl groups deshield adjacent protons, resulting in distinct splitting patterns. For example, the <sup>19</sup>F NMR spectrum typically shows a singlet for equivalent CF₃ groups.

- Mass Spectrometry (EI-MS) : The molecular ion peak (m/z ≈ 293) and fragments corresponding to Br loss (m/z ≈ 214) confirm the structure.

- X-ray Crystallography : Resolves regiochemistry ambiguities, though limited data exists for the 2,5-isomer in the literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。